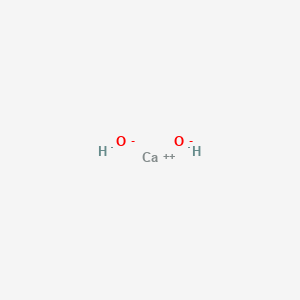
Calcium Hydroxide
Cat. No. B8817677
M. Wt: 74.09 g/mol
InChI Key: AXCZMVOFGPJBDE-UHFFFAOYSA-L
Attention: For research use only. Not for human or veterinary use.
Patent
US04083929
Procedure details


A fluid bed reactor unit of the type illustrated in the drawing, having a bed diameter of 10 feet, operates on a feed of about 60 TPH (short tons per hour) of phosphate rock calcines having particle sizes up to -4 mesh. The hot calcines are introduced tnto the fluid bed reactor unit at a temperature of about 500°-600° C (932°-1112° F). The calcines contain about 10-15 % by weight, of CaO. Cooling water is sprayed on the fluidized bed at the rate of 20-30 GPH (Gallons Per Hour) and a fluidizing air stream is introduced through the windbox of the fluid bed reactor at ambient temperature. An additional quantity of water is introduced through a conduit which supplies a plurality of nozzles positioned within the fluidized bed and just above the level of the constriction plate of the fluid bed reactor at the rate of 10-15 GPH. About 55 TPH of beneficiated phosphate rock product is produced at a temperature of about 160°-170° C (320° -338° F) and about 5 TPH of calcium hydroxide having an average particle size of up to -65 mesh is elutriated by the fluidizing gas and obtained as separated waste or by-product. The slaking reaction transforms about 85% of the CaO to calcium hydroxide, and the separation which occurs in the fluid bed reactor is effective to separate about 75% of the calcium hydroxide from the phosphate rock calcines.
Identifiers


|
REACTION_CXSMILES
|
[O-:1][P:2]([O-:5])([O-:4])=[O:3].[O-:6][P:7]([O-:10])([O-:9])=[O:8].[O-:11][P:12]([O-:15])([O-:14])=[O:13].[F-:16].[Ca+2:17].[Ca+2].[Ca+2].[Ca+2].[Ca+2]>O>[O-:3][P:2]([O-:5])([O-:4])=[O:1].[O-:8][P:7]([O-:10])([O-:9])=[O:6].[O-:13][P:12]([O-:15])([O-:14])=[O:11].[F-:16].[Ca+2:17].[Ca+2:17].[Ca+2:17].[Ca+2:17].[Ca+2:17].[OH-:1].[Ca+2:17].[OH-:1] |f:0.1.2.3.4.5.6.7.8,10.11.12.13.14.15.16.17.18,19.20.21|
|
Inputs


Conditions


Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
A fluid bed reactor unit of the type illustrated in the drawing
|
ADDITION
|
Type
|
ADDITION
|
|
Details
|
The hot calcines are introduced tnto the fluid bed reactor unit at a temperature of about 500°-600° C (932°-1112° F)
|
ADDITION
|
Type
|
ADDITION
|
|
Details
|
a fluidizing air stream is introduced through the windbox of the fluid bed reactor at ambient temperature
|
Outcomes


Product
|
Name
|
phosphate rock
|
|
Type
|
product
|
|
Smiles
|
[O-]P(=O)([O-])[O-].[O-]P(=O)([O-])[O-].[O-]P(=O)([O-])[O-].[F-].[Ca+2].[Ca+2].[Ca+2].[Ca+2].[Ca+2]
|
|
Name
|
calcium hydroxide
|
|
Type
|
product
|
|
Smiles
|
[OH-].[Ca+2].[OH-]
|
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
Patent
US04083929
Procedure details


A fluid bed reactor unit of the type illustrated in the drawing, having a bed diameter of 10 feet, operates on a feed of about 60 TPH (short tons per hour) of phosphate rock calcines having particle sizes up to -4 mesh. The hot calcines are introduced tnto the fluid bed reactor unit at a temperature of about 500°-600° C (932°-1112° F). The calcines contain about 10-15 % by weight, of CaO. Cooling water is sprayed on the fluidized bed at the rate of 20-30 GPH (Gallons Per Hour) and a fluidizing air stream is introduced through the windbox of the fluid bed reactor at ambient temperature. An additional quantity of water is introduced through a conduit which supplies a plurality of nozzles positioned within the fluidized bed and just above the level of the constriction plate of the fluid bed reactor at the rate of 10-15 GPH. About 55 TPH of beneficiated phosphate rock product is produced at a temperature of about 160°-170° C (320° -338° F) and about 5 TPH of calcium hydroxide having an average particle size of up to -65 mesh is elutriated by the fluidizing gas and obtained as separated waste or by-product. The slaking reaction transforms about 85% of the CaO to calcium hydroxide, and the separation which occurs in the fluid bed reactor is effective to separate about 75% of the calcium hydroxide from the phosphate rock calcines.
Name
phosphate rock
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One



Identifiers


|
REACTION_CXSMILES
|
[O-:1][P:2]([O-:5])([O-:4])=[O:3].[O-:6][P:7]([O-:10])([O-:9])=[O:8].[O-:11][P:12]([O-:15])([O-:14])=[O:13].[F-:16].[Ca+2:17].[Ca+2].[Ca+2].[Ca+2].[Ca+2]>O>[O-:3][P:2]([O-:5])([O-:4])=[O:1].[O-:8][P:7]([O-:10])([O-:9])=[O:6].[O-:13][P:12]([O-:15])([O-:14])=[O:11].[F-:16].[Ca+2:17].[Ca+2:17].[Ca+2:17].[Ca+2:17].[Ca+2:17].[OH-:1].[Ca+2:17].[OH-:1] |f:0.1.2.3.4.5.6.7.8,10.11.12.13.14.15.16.17.18,19.20.21|
|
Inputs


Conditions


Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
A fluid bed reactor unit of the type illustrated in the drawing
|
ADDITION
|
Type
|
ADDITION
|
|
Details
|
The hot calcines are introduced tnto the fluid bed reactor unit at a temperature of about 500°-600° C (932°-1112° F)
|
ADDITION
|
Type
|
ADDITION
|
|
Details
|
a fluidizing air stream is introduced through the windbox of the fluid bed reactor at ambient temperature
|
Outcomes


Product
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
[O-]P(=O)([O-])[O-].[O-]P(=O)([O-])[O-].[O-]P(=O)([O-])[O-].[F-].[Ca+2].[Ca+2].[Ca+2].[Ca+2].[Ca+2]
|
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
[OH-].[Ca+2].[OH-]
|
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
